1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione
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Overview
Description
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, dyes, and sensors. Its molecular structure consists of an anthracene backbone with amino, dibromo, and hydroxy substituents, which contribute to its reactivity and functionality .
Preparation Methods
The synthesis of 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione typically involves the bromination of 1-aminoanthracene-9,10-dione. One effective method uses nonanebis(peroxoic acid) as an oxidant in the presence of potassium bromide (KBr) and acetic acid. This reaction proceeds at room temperature and yields the desired dibromo product with high efficiency . Industrial production methods often involve scaling up this reaction to larger quantities while maintaining the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common reagents used in these reactions include sulfuric acid, nitrobenzene, and molecular iodine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is used in the development of sensors for detecting metal ions, such as mercury (Hg²⁺).
Mechanism of Action
The mechanism of action of 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as kinases, topoisomerases, and telomerases. These interactions can inhibit the activity of these enzymes, leading to the suppression of cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its functionality in sensor applications .
Comparison with Similar Compounds
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione can be compared with other brominated anthraquinone derivatives, such as:
1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione: This compound has similar applications but differs in the number of bromine atoms, affecting its reactivity and properties.
1-Amino-2,4-dibromoanthracene-9,10-dione: Another similar compound with different substitution patterns, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
5182-26-3 |
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Molecular Formula |
C14H7Br2NO3 |
Molecular Weight |
397.02 g/mol |
IUPAC Name |
1-amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Br2NO3/c15-5-1-2-6-7(3-5)14(20)10-9(18)4-8(16)12(17)11(10)13(6)19/h1-4,18H,17H2 |
InChI Key |
KAKQDBARZHAOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N |
Origin of Product |
United States |
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